Ascomycin is derived from Streptomyces hygroscopicus var. ascomyceticus, which is a soil-dwelling actinobacterium. This organism is known for producing various bioactive compounds, including antibiotics and immunosuppressants. The strain S. hygroscopicus ATCC 14891 has been extensively studied for its ability to synthesize ascomycin, with various optimization techniques applied to enhance yield.
Ascomycin belongs to the class of macrolides, characterized by their large lactone rings. It is classified under the following categories:
The synthesis of ascomycin involves fermentation processes utilizing Streptomyces strains, particularly S. hygroscopicus. Various methods have been explored to enhance production yields:
Recent advancements have reported yields of ascomycin reaching up to 1476.9 mg/L using optimized fermentation conditions that included specific nutrient sources such as soluble starch, peanut meal, and soybean oil . Additionally, the use of short-chain alcohols like n-butanol has been shown to further enhance production by modifying metabolic pathways within the bacteria .
Ascomycin features a complex molecular structure typical of macrolides, comprising a large lactone ring attached to various functional groups that contribute to its biological activity.
Ascomycin undergoes various chemical reactions that are essential for its biological activity:
The stability of ascomycin in different pH environments has been studied, revealing that it retains activity in neutral to slightly acidic conditions but may degrade in highly alkaline environments .
Ascomycin exerts its effects primarily through inhibition of interleukin-2 (IL-2) production in T-cells, which is critical for T-cell proliferation. By binding to the immunophilin FKBP12 (FK506-binding protein), it forms a complex that inhibits calcineurin, an enzyme necessary for IL-2 transcription.
This mechanism results in immunosuppression, making ascomycin effective in preventing transplant rejection and treating autoimmune disorders.
Ascomycin has several scientific uses:
Ascomycin (FK520) is synthesized by a giant modular type I polyketide synthase (PKS) system in Streptomyces hygroscopicus var. ascomyceticus. The PKS gene cluster spans over 100 kb and encodes three multifunctional proteins—FkbA, FkbB, and FkbC—which collectively contain 12 modules responsible for sequential elongation of the polyketide chain [1] [2]. Each module minimally includes ketoacyl synthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains, with auxiliary domains (ketoreductase (KR), dehydratase (DH), enoylreductase (ER)) enabling precise modifications during chain extension [2]. The loading module activates the starter unit, (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), while Module 12 incorporates the unusual (2R)-methoxymalonyl extender unit—an acyl carrier protein (ACP)-linked precursor synthesized by auxiliary enzymes FkbH, FkbI, FkbJ, and FkbK [2] [8].
Table 1: Modular Organization of Ascomycin PKS
Protein | Modules | Key Domains | Function |
---|---|---|---|
FkbA | Loading-3 | AT, ER, ACP | Loads DHCHC; performs 3 extensions |
FkbB | 4-9 | KS, AT, KR, DH, ER, ACP | Extends chain with malonyl/methylmalonyl |
FkbC | 10-12 | KS, AT, KR, ACP | Incorporates methoxymalonyl-ACP; releases chain |
The starter unit DHCHC originates from chorismate via the shikimate pathway. Chorismatase FkbO catalyzes the first committed step: hydrolyzing chorismate to form (4R,5R)-4,5-dihydroxycyclohexa-1,5-dienecarboxylic acid (DCDC) [3] [10]. DCDC is subsequently reduced to DHCHC by an enoylreductase domain within the PKS loading module [3]. FkbO is a trimeric enzyme structurally related to the RidA/YjgF protein family, with a catalytic site that binds chorismate via conserved residues (Arg42, Arg47, Tyr101) [10].
Pyruvate carboxylase (Pyc) fuels precursor pools by catalyzing the anaplerotic conversion of pyruvate to oxaloacetate, which replenishes tricarboxylic acid (TCA) cycle intermediates. Oxaloacetate is decarboxylated to phosphoenolpyruvate (PEP)—a key shikimate pathway substrate—ensuring carbon flux toward chorismate and DHCHC biosynthesis [1] [3]. Disruption of pyc reduces ascomycin titers by >50%, confirming its critical role in precursor supply [1].
Table 2: Key Enzymes in Ascomycin Precursor Biosynthesis
Enzyme | Gene | Reaction | Impact on Ascomycin |
---|---|---|---|
Chorismatase | fkbO | Chorismate → DCDC + Pyruvate | Essential; deletion abolishes production |
Enoylreductase | fkbA | DCDC → DHCHC on PKS loading module | Starter unit activation |
Pyruvate carboxylase | pyc | Pyruvate + CO₂ → Oxaloacetate | Maintains PEP/chorismate flux |
The LysR-type transcriptional regulator FkbR1 activates ascomycin biosynthesis by binding to the intergenic region between fkbR1 and fkbE (a PKS-associated dehydratase gene) [9]. Deletion of fkbR1 reduces ascomycin yield by 67.5%, while overexpression increases production by 33.5% [9]. Chromatin immunoprecipitation (ChIP)-qPCR and electrophoretic mobility shift assays (EMSAs) confirm direct binding of FkbR1 to the fkbR1-fkbE promoter [9].
Additionally, the LuxR-type regulator FkbN (a large ATP-binding regulator of the LuxR family, LAL) enhances ascomycin production by upregulating PKS genes. FkbN homologs (e.g., RapH in rapamycin biosynthesis) exhibit cross-species conservation, and heterologous expression of fkbN in other Streptomyces spp. elevates macrolactam production [6]. Overexpression of fkbE (a FkbR1 target) increases ascomycin yield by 45.6%, and combinatorial overexpression of fkbR1 and fkbE boosts titers by 69.9% (536.7 mg/L) [9].
Ascomycin (FK520) and tacrolimus (FK506) clusters share 85% sequence identity and identical PKS architectures [3] [6]. Both utilize FkbO for chorismate hydrolysis and FkbABC PKS for chain assembly. However, tailoring steps diverge:
The biosynthetic machinery for 23-membered macrolactams (ascomycin, rapamycin, tacrolimus) is conserved across actinomycetes. Key evolutionary features include:
This conservation enables combinatorial biosynthesis—Streptomyces hybrids expressing heterologous PKS modules produce novel ascomycin analogs [1] [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7